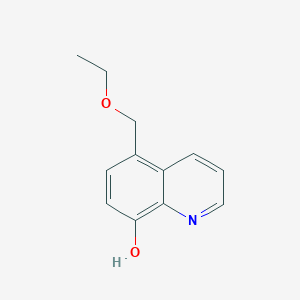

5-(Ethoxymethyl)quinolin-8-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 130826. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(ethoxymethyl)quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-2-15-8-9-5-6-11(14)12-10(9)4-3-7-13-12/h3-7,14H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYCYUYNAZPXJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=C2C=CC=NC2=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80299450 | |

| Record name | 5-(ethoxymethyl)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80299450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22049-19-0 | |

| Record name | 22049-19-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130826 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(ethoxymethyl)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80299450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(Ethoxymethyl)quinolin-8-ol

Abstract

This comprehensive technical guide provides a detailed exploration of the synthesis and characterization of 5-(Ethoxymethyl)quinolin-8-ol, a significant derivative of the versatile 8-hydroxyquinoline (8-HQ) scaffold. 8-HQ and its derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities and unique physicochemical properties.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth protocols, mechanistic insights, and characterization methodologies. We delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system.

Introduction: The Significance of 8-Hydroxyquinoline Derivatives

8-Hydroxyquinoline (8-HQ) is a bicyclic aromatic compound composed of a pyridine ring fused to a phenol ring.[3] This unique structure imparts a rich and diverse range of biological activities, including antimicrobial, anticancer, antifungal, and neuroprotective properties.[1][3][4] The therapeutic potential of 8-HQ derivatives often stems from their ability to chelate essential metal ions, thereby disrupting metal-dependent biological processes in target cells.[1][3] The substitution at various positions on the quinoline ring allows for the fine-tuning of these properties, leading to the development of potent and selective therapeutic agents.[3][4]

The introduction of an ethoxymethyl group at the 5-position of the 8-hydroxyquinoline core, yielding this compound, can significantly influence its lipophilicity, steric profile, and hydrogen bonding capabilities. These modifications can, in turn, modulate its biological activity and pharmacokinetic properties, making it a compound of considerable interest for drug discovery and development. Some 5-alkoxymethyl-8-quinolinols have demonstrated greater activity against bacterial and fungal strains than the parent 8-HQ.[1][5]

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve a good yield and high purity. The most common and effective synthetic route involves the chloromethylation of 8-hydroxyquinoline followed by nucleophilic substitution with ethanol.

Mechanistic Rationale

The synthesis hinges on two key transformations:

-

Electrophilic Aromatic Substitution (Chloromethylation): The first step involves the introduction of a chloromethyl group onto the electron-rich phenol ring of 8-hydroxyquinoline. This is typically achieved via a reaction with formaldehyde and hydrochloric acid. The acidic conditions generate a reactive electrophile, the hydroxymethyl cation or a related species, which then attacks the aromatic ring. The substitution occurs preferentially at the 5-position due to the directing effects of the hydroxyl and the pyridine nitrogen.

-

Nucleophilic Substitution: The second step is a classic Williamson ether synthesis. The chlorine atom of the newly introduced chloromethyl group is a good leaving group. Ethanol, acting as a nucleophile, displaces the chloride to form the desired ether linkage.

Detailed Experimental Protocol

Materials:

-

8-Hydroxyquinoline

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (absolute)

-

Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexane

-

Ethyl Acetate

Step 1: Synthesis of 5-Chloromethyl-8-quinolinol hydrochloride [6]

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet, dissolve 8-hydroxyquinoline in concentrated hydrochloric acid.

-

Add paraformaldehyde to the solution.

-

Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, 5-chloromethyl-8-quinolinol hydrochloride, will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Dry the product under vacuum.

Step 2: Synthesis of this compound

-

Suspend the 5-chloromethyl-8-quinolinol hydrochloride in absolute ethanol in a round-bottom flask.

-

Add a base, such as sodium bicarbonate, to neutralize the hydrochloride and facilitate the nucleophilic substitution.

-

Heat the mixture to reflux and stir for several hours, again monitoring by TLC.

-

Once the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

-

Collect the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and analytical techniques is employed for this purpose.[4][7]

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons and their chemical environments. The spectrum of this compound is expected to show distinct signals for the aromatic protons of the quinoline ring, the methylene protons of the ethoxymethyl group, and the methyl protons of the ethyl group. The chemical shifts, integration values, and coupling patterns are crucial for structural elucidation.

-

¹³C NMR (Carbon NMR): This provides information about the different types of carbon atoms in the molecule. The spectrum will show characteristic peaks for the aromatic carbons, the methylene carbon adjacent to the oxygen, and the methyl carbon.

3.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands to look for in the IR spectrum of this compound include:

-

A broad O-H stretching band for the hydroxyl group.

-

C-H stretching bands for the aromatic and aliphatic protons.

-

C=C and C=N stretching vibrations characteristic of the quinoline ring.

-

A C-O stretching band for the ether linkage.

3.1.3. Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of the compound and can provide information about its fragmentation pattern. The molecular ion peak (M+) in the mass spectrum should correspond to the calculated molecular weight of this compound.

Analytical Characterization

3.2.1. Elemental Analysis

Elemental analysis determines the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimentally determined percentages should be in close agreement with the calculated values for the molecular formula C₁₂H₁₃NO₂.

3.2.2. Melting Point Determination

A sharp and well-defined melting point is an indicator of the purity of a crystalline solid.

Characterization Data Summary

| Technique | Expected Observations |

| ¹H NMR | Signals for aromatic, methylene (OCH₂ and CH₂CH₃), and methyl protons with appropriate chemical shifts, integrations, and coupling constants. |

| ¹³C NMR | Resonances for aromatic, ether, and alkyl carbons. |

| IR | Broad O-H stretch, aromatic and aliphatic C-H stretches, C=C/C=N stretches, and a prominent C-O stretch. |

| Mass Spec | Molecular ion peak corresponding to the molecular weight of C₁₂H₁₃NO₂. |

| Elemental Analysis | %C, %H, and %N values consistent with the molecular formula. |

| Melting Point | A sharp, defined melting range. |

Characterization Workflow Diagram

Caption: Workflow for the characterization of this compound.

Applications in Drug Development

The unique structural features of this compound make it a promising candidate for various applications in drug development.[8] The parent 8-hydroxyquinoline scaffold is known for its diverse pharmacological activities, and the ethoxymethyl substitution can enhance these properties or introduce new ones.[1][3]

Potential therapeutic areas for exploration include:

-

Antimicrobial Agents: As mentioned, alkoxymethyl derivatives of 8-HQ have shown enhanced antibacterial and antifungal activity.[1][5]

-

Anticancer Agents: The ability of 8-HQ derivatives to chelate iron makes them interesting candidates for anticancer therapy, as cancer cells have a high iron demand.[1]

-

Neuroprotective Agents: Iron chelation is also a strategy being explored for the treatment of neurodegenerative diseases where metal dyshomeostasis is implicated.[1]

-

Antiviral Agents: Some 8-HQ derivatives have demonstrated activity against various viruses, including HIV and Dengue virus.[1][3]

Further research into the biological activities of this compound is warranted to fully elucidate its therapeutic potential.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. By understanding the underlying chemical principles and employing rigorous analytical techniques, researchers can confidently synthesize and validate this promising compound for further investigation in drug discovery and materials science. The detailed protocols and mechanistic insights provided herein serve as a valuable resource for scientists working with 8-hydroxyquinoline derivatives.

References

- 1. rroij.com [rroij.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. jmaterenvironsci.com [jmaterenvironsci.com]

- 7. researchgate.net [researchgate.net]

- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

5-(Ethoxymethyl)quinolin-8-ol chemical structure and properties

An In-Depth Technical Guide to 5-(Ethoxymethyl)quinolin-8-ol for Researchers and Drug Development Professionals

Introduction

This compound is a derivative of 8-hydroxyquinoline (8-HQ), a bicyclic heterocyclic organic compound. The 8-HQ scaffold is of significant interest to medicinal chemists due to its versatile biological activities, which include antimicrobial, anticancer, and antifungal properties.[1] The parent compound, 8-hydroxyquinoline, is a well-known chelating agent, forming stable complexes with a variety of metal ions, a property that is often linked to its biological action.[1][2][3] The introduction of an ethoxymethyl group at the 5-position of the quinoline ring can modulate the compound's lipophilicity, steric profile, and electronic properties, potentially influencing its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound consists of a quinoline core with a hydroxyl group at the 8-position and an ethoxymethyl group at the 5-position.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 22049-19-0 | [4] |

| Molecular Formula | C₁₂H₁₃NO₂ | [4] |

| Molecular Weight | 203.24 g/mol | [4] |

| IUPAC Name | This compound | [5] |

| Density | 1.189 g/cm³ | [4] |

| Boiling Point | 361.2°C at 760 mmHg | [4] |

| Flash Point | 172.2°C | [4] |

| Refractive Index | 1.619 | [4] |

| PSA (Polar Surface Area) | 42.4 Ų | [4] |

| XLogP3 | 2.47690 | [4] |

Synthesis and Characterization

The synthesis of this compound can be achieved through the reaction of 5-chloromethyl-8-quinolinol with ethanol.[6]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 5-chloromethyl-8-quinolinol.

Materials:

-

5-chloromethyl-8-quinolinol hydrochloride

-

Ethanol (C₂H₅OH)

-

Potassium carbonate (K₂CO₃)

-

Appropriate reaction vessel and reflux apparatus

-

Purification setup (e.g., column chromatography)

Procedure:

-

To a solution of 5-chloromethyl-8-quinolinol hydrochloride in ethanol, add potassium carbonate (K₂CO₃).

-

Heat the reaction mixture to reflux for 1 hour.[6]

-

Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product using an appropriate method, such as column chromatography, to yield pure this compound.

Characterization

The synthesized this compound is characterized using various spectroscopic methods to confirm its structure and purity.[7][6]

-

¹H NMR and ¹³C NMR Spectroscopy: These techniques are used to elucidate the carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as the O-H stretch of the hydroxyl group and C-O stretches of the ether linkage.[6][8]

-

Mass Spectrometry (MS): This technique is employed to determine the molecular weight of the compound and to study its fragmentation pattern.

-

X-Ray Crystallography: The crystal structure of this compound has been determined by X-ray powder diffraction, revealing an orthorhombic crystal system with the space group Pbca.[7][6] The molecule adopts a non-planar conformation in the solid state.[9]

Synthesis Workflow Diagram```dot

Caption: Proposed mechanism of action for 8-HQ derivatives.

Potential Applications in Drug Development

The structural features of this compound make it an interesting candidate for further investigation in drug discovery programs.

-

Antimicrobial Drug Discovery: As a member of the 8-hydroxyquinoline class, this compound could be explored for its potential as an antibacterial or antifungal agent. [10][11]* Anticancer Research: The 8-HQ scaffold is a recognized pharmacophore in the design of anticancer agents. [7][1]Further studies could evaluate the cytotoxicity of this compound against various cancer cell lines.

-

Neurodegenerative Diseases: Some 8-hydroxyquinoline derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's, primarily due to their ability to modulate metal ion homeostasis in the brain. [10]* Corrosion Inhibition: Beyond biomedical applications, 8-hydroxyquinoline derivatives have also been studied as effective corrosion inhibitors for various metals and alloys. [7]

Conclusion

This compound is a synthetically accessible derivative of the versatile 8-hydroxyquinoline scaffold. Its physicochemical properties, particularly its lipophilicity as suggested by the XLogP3 value, may offer advantages in terms of bioavailability compared to the parent compound. While specific biological data for this particular derivative is limited, the well-documented activities of the 8-hydroxyquinoline class provide a strong rationale for its further investigation in various therapeutic areas, including infectious diseases and oncology. Future research should focus on a thorough evaluation of its biological activity profile and mechanism of action to fully ascertain its potential as a lead compound in drug development.

References

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride | 1418117-78-8 [smolecule.com]

- 3. 8-Hydroxyquinoline | C9H7NO | CID 1923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. researchgate.net [researchgate.net]

- 10. jmaterenvironsci.com [jmaterenvironsci.com]

- 11. rroij.com [rroij.com]

Spectroscopic Blueprint of 5-(Ethoxymethyl)quinolin-8-ol: An In-Depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 5-(Ethoxymethyl)quinolin-8-ol, a quinoline derivative of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this compound through ¹H NMR, ¹³C NMR, and IR spectroscopy. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability.

Introduction: The Significance of this compound

This compound belongs to the versatile class of 8-hydroxyquinoline derivatives, which are known for their wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects. The introduction of an ethoxymethyl group at the 5-position can significantly modulate the compound's lipophilicity, steric profile, and hydrogen bonding capabilities, thereby influencing its pharmacokinetic and pharmacodynamic properties. Accurate and unambiguous structural characterization is paramount for understanding its structure-activity relationships and for quality control in synthetic processes. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for this purpose, providing detailed information about the molecular framework and functional groups.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound are directly correlated with its spectroscopic signatures. The quinoline core, the phenolic hydroxyl group, and the ethoxymethyl substituent each give rise to characteristic signals in the NMR and IR spectra.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), splitting pattern (multiplicity), and coupling constant (J) of each proton signal are indicative of its neighboring atoms and their spatial arrangement.

Experimental Protocol: ¹H NMR Spectroscopy

A general procedure for acquiring a ¹H NMR spectrum of a quinoline derivative is as follows:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the hydroxyl proton.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for accurate chemical shift referencing.

-

Cap the NMR tube and ensure complete dissolution by gentle inversion.

-

-

Instrument Setup and Data Acquisition:

-

The spectrum is typically acquired on a 400 MHz or higher field NMR spectrometer.

-

The magnetic field is locked onto the deuterium signal of the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

-

A standard single-pulse experiment is used with parameters such as a 90° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

-

¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 9.07 - 7.04 | m | Quinoline-H |

| 4.80 | s | -OCH₂ -Ar |

| 4.00 | q | -O-CH₂ -CH₃ |

| 1.15 | t | -O-CH₂-CH₃ |

Note: Data extracted from a publication where the spectrum was likely acquired in a solvent that allows for the observation of the hydroxyl proton, though its chemical shift is not explicitly provided and can be variable.

Interpretation of the ¹H NMR Spectrum

-

Aromatic Region (9.07 - 7.04 ppm): The complex multiplet in this region corresponds to the six protons of the quinoline ring system. The specific chemical shifts and coupling patterns of these protons are influenced by the electron-donating hydroxyl and ethoxymethyl groups and the electron-withdrawing nitrogen atom. A detailed 2D NMR analysis (such as COSY and HMBC) would be required for the unambiguous assignment of each aromatic proton.

-

Methylene Protons (-OCH₂-Ar, 4.80 ppm): The singlet at 4.80 ppm is assigned to the two protons of the methylene group attached to the quinoline ring at the 5-position. The singlet nature of this signal indicates no adjacent protons.

-

Methylene Protons (-O-CH₂-CH₃, 4.00 ppm): The quartet at 4.00 ppm is characteristic of a methylene group adjacent to a methyl group. This signal corresponds to the two protons of the ethyl group's methylene moiety.

-

Methyl Protons (-O-CH₂-CH₃, 1.15 ppm): The triplet at 1.15 ppm is assigned to the three protons of the terminal methyl group of the ethoxy substituent. The triplet splitting pattern arises from the coupling with the adjacent methylene protons.

-

Hydroxyl Proton (-OH): The chemical shift of the phenolic hydroxyl proton is highly dependent on the solvent, concentration, and temperature, and it often appears as a broad singlet. This signal is not explicitly reported in the available data but would be expected to be present.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments within a molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of non-equivalent carbons.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation:

-

A slightly more concentrated sample (10-20 mg in 0.6 mL of deuterated solvent) is typically used for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Instrument Setup and Data Acquisition:

-

The spectrum is acquired on the same NMR spectrometer as the ¹H NMR.

-

A proton-decoupled pulse sequence is commonly employed to simplify the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom.

-

Key parameters include a spectral width of approximately 200-250 ppm, a longer acquisition time, and a greater number of scans compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment (Probable) |

| 65.91 | -O-CH₂ -CH₃ |

| 15.23 | -O-CH₂-CH₃ |

Interpretation of the ¹³C NMR Spectrum

-

Aliphatic Carbons: The signal at 65.91 ppm is consistent with the chemical shift of a methylene carbon attached to an oxygen atom (-O-CH₂ -).[1] The peak at 15.23 ppm is characteristic of a terminal methyl carbon in an ethyl group.[1]

-

Aromatic and Methylene Carbons: The remaining ten carbon signals (for the nine quinoline carbons and the benzylic-type methylene carbon) would be expected in the aromatic region (typically 110-160 ppm) and the region for carbons attached to an aromatic ring. The carbon bearing the hydroxyl group (C8) would likely appear at a lower field (higher ppm) due to the deshielding effect of the oxygen atom. The quaternary carbons would generally show weaker signals. A complete assignment would necessitate further experimental data, such as that from a DEPT (Distortionless Enhancement by Polarization Transfer) experiment, which can distinguish between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

For solid samples, a small amount of this compound can be finely ground with potassium bromide (KBr) and pressed into a thin pellet.

-

Alternatively, and more commonly in modern laboratories, an Attenuated Total Reflectance (ATR) accessory can be used. A small amount of the solid sample is placed directly onto the ATR crystal.

-

-

Data Acquisition:

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

A background spectrum (of the empty sample compartment or the clean ATR crystal) is first recorded and automatically subtracted from the sample spectrum.

-

The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

-

IR Data for this compound [1]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3800 - 2700 | O-H stretch (broad) | Phenolic -OH |

| 3050 - 3000 | C-H stretch | Aromatic C-H |

| 2980 - 2850 | C-H stretch | Aliphatic C-H |

| 1600 - 1450 | C=C and C=N stretch | Quinoline ring |

| 1275 - 1000 | C-O stretch | Ether (C-O-C) |

Interpretation of the IR Spectrum

-

O-H Stretching (3800 - 2700 cm⁻¹): The broad absorption band in this region is a clear indication of the presence of the phenolic hydroxyl group.[1] The broadening is due to intermolecular hydrogen bonding.

-

C-H Stretching (3050 - 3000 cm⁻¹ and 2980 - 2850 cm⁻¹): The absorptions just above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic quinoline ring. The peaks below 3000 cm⁻¹ are due to the C-H stretching of the aliphatic ethoxymethyl group.

-

Quinoline Ring Vibrations (1600 - 1450 cm⁻¹): The series of sharp bands in this region are characteristic of the C=C and C=N stretching vibrations within the aromatic quinoline core.

-

C-O Stretching (1275 - 1000 cm⁻¹): The strong absorption in this "fingerprint" region is attributed to the C-O stretching vibrations of the ether linkage in the ethoxymethyl group.

Integrated Spectroscopic Analysis: A Cohesive Structural Picture

The combination of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a self-validating and comprehensive structural elucidation of this compound.

Caption: Workflow for the integrated spectroscopic analysis of this compound.

The IR spectrum confirms the presence of the key functional groups: the hydroxyl, the aromatic quinoline system, and the ether linkage. The ¹H NMR spectrum provides detailed information about the connectivity of the ethoxymethyl group and the overall proton environment. The partial ¹³C NMR data corroborates the presence of the ethyl group. Together, these data points create a consistent and unambiguous structural assignment for this compound. For a more in-depth analysis, particularly for the complete assignment of the aromatic signals in the NMR spectra, advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be invaluable.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 5-(ethoxymethyl)-8-hydroxyquinoline: A Keystone for Structure-Based Drug Design

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of 5-(ethoxymethyl)-8-hydroxyquinoline, a derivative of the versatile 8-hydroxyquinoline scaffold. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, crystallographic analysis, and structural intricacies of this compound, highlighting its significance in the rational design of novel therapeutic agents. By elucidating the three-dimensional arrangement of atoms and the subtle interplay of intermolecular forces, we aim to provide a foundational understanding for harnessing this molecule's potential in medicinal chemistry. This guide integrates field-proven insights with detailed experimental protocols, fostering a self-validating system of scientific integrity and logical coherence.

Introduction: The Significance of 8-Hydroxyquinoline and its Derivatives in Drug Discovery

The 8-hydroxyquinoline (8-HQ) moiety is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities, including antimicrobial, anticancer, antifungal, and neuroprotective properties.[1][2] The biological efficacy of 8-HQ derivatives is intrinsically linked to their ability to chelate metal ions, a function governed by the precise spatial relationship between the hydroxyl group at the C8 position and the nitrogen atom within the pyridine ring.[3] This chelation can either sequester essential metal ions required by pathogenic enzymes or form cytotoxic metal complexes that induce oxidative stress and apoptosis.[3]

The substitution pattern on the quinoline ring plays a pivotal role in modulating the physicochemical properties and biological activities of these compounds.[4] Substitution at the 5-position, in particular, has been shown to significantly influence the therapeutic potential of 8-hydroxyquinoline derivatives.[5] This guide focuses on 5-(ethoxymethyl)-8-hydroxyquinoline, a derivative where an ethoxymethyl group is introduced at this critical position. Understanding the crystal structure of this specific molecule is paramount, as it provides a high-resolution blueprint of its steric and electronic features, which in turn dictate its interaction with biological targets.

This in-depth analysis will equip researchers with the fundamental knowledge required to leverage the structural characteristics of 5-(ethoxymethyl)-8-hydroxyquinoline for the development of next-generation therapeutics.

Synthesis and Crystallization: From Precursors to High-Quality Crystals

The synthesis of 5-(ethoxymethyl)-8-hydroxyquinoline is achieved through a two-step process, commencing with the chloromethylation of 8-hydroxyquinoline followed by a Williamson ether synthesis. The subsequent crystallization is a critical step for obtaining high-quality single crystals suitable for X-ray diffraction analysis.

Synthetic Pathway

The synthetic route to 5-(ethoxymethyl)-8-hydroxyquinoline is outlined below. The initial chloromethylation of 8-hydroxyquinoline provides the key intermediate, 5-(chloromethyl)-8-hydroxyquinoline hydrochloride. This is followed by a nucleophilic substitution reaction with sodium ethoxide to yield the final product.

Caption: Synthetic workflow for 5-(ethoxymethyl)-8-hydroxyquinoline.

Detailed Experimental Protocols

This protocol is adapted from established procedures for the chloromethylation of 8-hydroxyquinoline.[6]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser, suspend 8-hydroxyquinoline (14.5 g, 0.1 mol) and paraformaldehyde (4.5 g, 0.15 mol) in 100 mL of concentrated hydrochloric acid.

-

Gas Purging: Bubble hydrogen chloride gas through the stirred suspension at room temperature for 2 hours.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. The suspension will gradually dissolve to form a clear, dark solution.

-

Cooling and Precipitation: Cool the reaction mixture to room temperature, and then further cool in an ice bath for 1 hour. A yellow precipitate of 5-(chloromethyl)-8-hydroxyquinoline hydrochloride will form.

-

Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid with two 50 mL portions of cold diethyl ether to remove any unreacted starting materials and byproducts.

-

Drying: Dry the product in a vacuum oven at 50°C to a constant weight.

This protocol employs the Williamson ether synthesis.[7]

-

Preparation of Sodium Ethoxide: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 150 mL of absolute ethanol. Carefully add small pieces of sodium metal (2.3 g, 0.1 mol) to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.[8]

-

Reaction: To the freshly prepared sodium ethoxide solution, add 5-(chloromethyl)-8-hydroxyquinoline hydrochloride (23.0 g, 0.1 mol) portion-wise with stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the resulting residue, add 100 mL of deionized water and extract with three 75 mL portions of dichloromethane.

-

Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Recrystallization: Purify the crude 5-(ethoxymethyl)-8-hydroxyquinoline by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure product.

Obtaining high-quality single crystals is crucial for accurate structure determination.[5][9][10]

-

Solvent Selection: Dissolve a small amount of purified 5-(ethoxymethyl)-8-hydroxyquinoline in various solvents at room temperature and upon heating to find a solvent in which the compound is sparingly soluble at room temperature but readily soluble when hot.

-

Slow Evaporation: Prepare a nearly saturated solution of the compound in the chosen solvent in a clean vial. Cover the vial with a cap that has a few small holes to allow for slow evaporation of the solvent over several days to weeks in a vibration-free environment.

-

Slow Cooling: Prepare a saturated solution of the compound in the chosen solvent at an elevated temperature. Allow the solution to cool slowly and undisturbed to room temperature. Further slow cooling in a refrigerator or cold room may promote crystal growth.

-

Vapor Diffusion: Place a small, open vial containing a concentrated solution of the compound inside a larger, sealed jar that contains a more volatile solvent in which the compound is insoluble (the "anti-solvent"). The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and inducing crystallization.

Crystal Structure Analysis: Unveiling the Molecular Architecture

The crystal structure of 5-(ethoxymethyl)-8-hydroxyquinoline was determined by X-ray powder diffraction.[3] The analysis reveals a well-defined three-dimensional arrangement of the molecules, stabilized by a network of intermolecular interactions.

Crystallographic Data

The key crystallographic parameters for 5-(ethoxymethyl)-8-hydroxyquinoline are summarized in the table below.[3]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.9551(12) |

| b (Å) | 17.981(3) |

| c (Å) | 15.125(2) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2163.5(6) |

| Z | 8 |

| Temperature (K) | 295 |

| Radiation | Cu-Kα (λ = 1.54056 Å) |

Molecular Conformation and Geometry

The molecule of 5-(ethoxymethyl)-8-hydroxyquinoline adopts a non-planar conformation in the solid state.[3] The quinoline ring system itself is nearly planar, but the ethoxymethyl substituent at the 5-position extends out of this plane. This non-planar arrangement has significant implications for the molecule's packing in the crystal lattice and its potential interactions with biological macromolecules.

The precise arrangement of atoms and the distances and angles between them are critical for understanding the molecule's reactivity and binding capabilities. The table below presents selected calculated bond lengths and angles.[3]

| Bond | Length (Å) | Angle | Value (°) |

| O(1)-C(8) | 1.365 | C(7)-C(8)-O(1) | 119.5 |

| N(1)-C(9) | 1.374 | C(10)-C(9)-N(1) | 122.3 |

| C(5)-C(11) | 1.512 | C(4)-C(5)-C(11) | 121.8 |

| C(11)-O(2) | 1.423 | C(5)-C(11)-O(2) | 108.7 |

| O(2)-C(12) | 1.428 | C(11)-O(2)-C(12) | 112.4 |

| C(12)-C(13) | 1.507 | O(2)-C(12)-C(13) | 108.1 |

Note: The bond lengths and angles are based on DFT/B3LYP calculations as reported in the reference.[3]

Intermolecular Interactions and Crystal Packing

The crystal structure of 5-(ethoxymethyl)-8-hydroxyquinoline is stabilized by a combination of hydrogen bonding and π–π stacking interactions.[3]

-

Hydrogen Bonding: Intermolecular hydrogen bonds of the O–H···N type are observed, where the hydroxyl group of one molecule interacts with the nitrogen atom of an adjacent molecule. Additionally, weaker C–H···O interactions involving the quinoline rings are present.[3]

-

π–π Stacking: The planar quinoline ring systems of adjacent molecules engage in π–π stacking interactions, further contributing to the stability of the crystal lattice.[3]

Caption: Key intermolecular interactions in the crystal lattice.

Relevance to Drug Development: A Structure-Activity Relationship Perspective

The detailed crystal structure of 5-(ethoxymethyl)-8-hydroxyquinoline provides invaluable insights for structure-based drug design. The introduction of the ethoxymethyl group at the 5-position has several important consequences for its potential as a therapeutic agent.

-

Modulation of Lipophilicity: The ethoxy group increases the lipophilicity of the molecule compared to the parent 8-hydroxyquinoline. This can enhance its ability to cross cell membranes and reach intracellular targets.

-

Steric Influence: The size and conformation of the ethoxymethyl group can influence how the molecule binds to the active site of a target enzyme or receptor. This steric hindrance can be exploited to achieve selectivity for a particular target.

-

Electronic Effects: The oxygen atom in the ethoxy group can act as a hydrogen bond acceptor, potentially forming additional interactions with a biological target that are not possible for the unsubstituted parent compound.

Studies on other 5-substituted 8-hydroxyquinoline derivatives have shown that the nature of the substituent at this position is a key determinant of biological activity. For instance, electron-withdrawing groups at the 5-position have been shown to enhance anticancer activity.[5] The ethoxymethyl group, being moderately electron-donating, may confer a different spectrum of activity. A thorough understanding of the structure-activity relationship (SAR) for 5-alkoxy-substituted 8-hydroxyquinolines is crucial for optimizing their therapeutic potential.

Experimental Workflow: Single Crystal X-ray Diffraction

For researchers aiming to perform their own crystal structure analysis, the following provides a generalized workflow for single-crystal X-ray diffraction of a small organic molecule like 5-(ethoxymethyl)-8-hydroxyquinoline.

Caption: A typical workflow for single-crystal X-ray diffraction.

Conclusion

The crystal structure analysis of 5-(ethoxymethyl)-8-hydroxyquinoline provides a detailed molecular portrait that is fundamental to understanding its chemical behavior and biological potential. The orthorhombic crystal system, the non-planar molecular conformation, and the intricate network of hydrogen bonds and π–π stacking interactions all contribute to the unique properties of this compound. For drug development professionals, this structural information serves as a critical starting point for designing more potent and selective derivatives. By leveraging the insights gained from this analysis, the scientific community can continue to explore the vast therapeutic landscape of 8-hydroxyquinolines and their analogues.

References

- 1. Page loading... [wap.guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Home Page [chem.ualberta.ca]

- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Recrystallization [sites.pitt.edu]

- 10. praxilabs.com [praxilabs.com]

The Chameleonic Chemistry of 8-Hydroxyquinoline: A Technical Guide to its Multifaceted Mechanisms of Action

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with potent and selective mechanisms of action is a perpetual endeavor. Within the vast landscape of pharmacologically active scaffolds, 8-hydroxyquinoline (8HQ) and its derivatives have emerged as a class of compounds with remarkable versatility, exhibiting a spectrum of biological activities that span from anticancer and neuroprotective to antimicrobial.[1][2] This in-depth technical guide provides a comprehensive exploration of the core mechanisms of action of 8-hydroxyquinoline derivatives, moving beyond a mere recitation of facts to delve into the causal relationships that underpin their therapeutic potential. Our focus is to furnish the scientific community with not only a robust theoretical framework but also practical, field-proven insights and methodologies to accelerate research and development in this exciting area.

Part 1: The Core Directive - Unraveling the Fundamental Chemistry and Physicochemical Properties

The biological activity of 8-hydroxyquinoline derivatives is intrinsically linked to their unique chemical structure. As a monoprotic bidentate chelating agent, the close proximity of the phenolic hydroxyl group at the C8 position and the nitrogen atom in the pyridine ring enables the formation of stable five-membered ring complexes with a wide array of divalent and trivalent metal cations, including Fe²⁺/³⁺, Cu²⁺, and Zn²⁺.[3] This fundamental property of metal chelation is the primary driver of their diverse pharmacological effects.

The lipophilicity of the 8HQ scaffold allows for efficient passage across cellular membranes, a critical attribute for any bioactive compound. The substitution pattern on the quinoline ring significantly influences the physicochemical properties, such as pKa values and lipophilicity (logP), which in turn modulate the metal-binding affinity and biological activity. For instance, electron-withdrawing substituents can enhance the acidity of the hydroxyl group, thereby affecting the stability of the metal complexes formed. A thorough understanding of these structure-activity relationships (SAR) is paramount for the rational design of novel 8HQ derivatives with enhanced potency and selectivity.[4][5]

Part 2: The Central Hub - Metal Ionophoric Activity

While metal chelation is the foundational mechanism, the true elegance of many 8-hydroxyquinoline derivatives lies in their function as metal ionophores . An ionophore is a lipid-soluble molecule that can transport ions across a lipid bilayer in a cell. Unlike simple chelators that sequester extracellular metals, 8HQ derivatives can form lipophilic complexes with metal ions, facilitating their transport into the cell, thereby disrupting the delicate intracellular metal homeostasis.

This ionophoric action is a double-edged sword that can be harnessed for therapeutic benefit. By increasing the intracellular concentration of specific metal ions, such as copper and zinc, 8HQ derivatives can trigger a cascade of cellular events, including the generation of reactive oxygen species (ROS) and the inhibition of key cellular machinery.[1][2]

Caption: Ionophoric action of 8-hydroxyquinoline derivatives.

Part 3: Therapeutic Applications and Detailed Mechanisms

The disruption of metal homeostasis by 8-hydroxyquinoline derivatives serves as the linchpin for their efficacy in various therapeutic areas.

Anticancer Activity: A Multi-pronged Assault

The anticancer properties of 8HQ derivatives are multifaceted and arise from their ability to induce a state of severe cellular stress in cancer cells, which often exhibit a dysregulated metal metabolism.

3.1.1 Induction of Oxidative Stress and Apoptosis:

The ionophoric transport of redox-active metals, particularly copper, into cancer cells is a primary mechanism of anticancer activity. The resulting elevated intracellular copper levels catalyze the generation of cytotoxic reactive oxygen species (ROS), leading to oxidative damage to DNA, proteins, and lipids.[6] This overwhelming oxidative stress triggers apoptotic cell death pathways.[6][7] The formation of tris(8-hydroxyquinoline)iron has also been shown to induce apoptosis through oxidative stress and by activating death receptor signaling pathways.[7]

Caption: Anticancer mechanisms of 8-hydroxyquinoline-copper complexes.

3.1.2 Proteasome Inhibition:

Several 8HQ derivatives, notably clioquinol, have been demonstrated to inhibit the proteasome, a critical cellular machinery responsible for protein degradation.[4][8] This inhibition is often enhanced by the presence of copper.[9] The impairment of proteasome function leads to the accumulation of misfolded and regulatory proteins, ultimately triggering apoptosis.[4]

Quantitative Data: Anticancer Activity of 8-Hydroxyquinoline Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Clioquinol | Various human cancer cell lines | Low micromolar range | [3][5] |

| 5,7-dihalo-substituted-8-hydroxyquinolines (as Zn(II) and Cu(II) complexes) | Hepatoma, ovarian, non-small-cell lung | 0.0014 - 32.13 | [10] |

| Zinc(II)-8-hydroxyquinoline complexes with 1,10-phenanthroline | Cisplatin-resistant ovarian cancer (SK-OV-3/DDP) | 2.25 ± 0.13 (for DQ6) | [11] |

| 8-hydroxyquinoline derivative with o-chloro substitution | Human lung carcinoma (A-549) | 5.6 | [12] |

Neuroprotective Effects: Restoring Metal Homeostasis

In neurodegenerative disorders such as Alzheimer's and Parkinson's disease, dysregulated metal ion homeostasis is a key pathological feature. 8-Hydroxyquinoline derivatives, like clioquinol and its second-generation analog PBT2, act as "metal protein attenuating compounds" (MPACs). They are proposed to chelate excess metal ions, particularly copper and zinc, from amyloid-beta plaques and transport them back into neurons, thereby restoring synaptic function and reducing oxidative stress.

The mechanism of PBT2 is thought to involve the translocation of copper and zinc ions into cells, reducing their extracellular levels and thereby mitigating metal-mediated Aβ aggregation.[13] It is important to note that while both clioquinol and PBT2 are ionophores, subtle differences in their mechanisms and intracellular metal distribution may exist.[13]

Antimicrobial Activity: Depriving Essential Nutrients

The antimicrobial action of 8-hydroxyquinoline and its derivatives is primarily attributed to their ability to chelate essential metal ions, such as iron and manganese, that are crucial for the survival and proliferation of pathogenic microorganisms. By sequestering these vital metal cofactors, 8HQ derivatives effectively inhibit key microbial enzymes, leading to growth inhibition and cell death. The lipophilic nature of these compounds allows them to readily penetrate microbial cell walls and membranes.

Part 4: Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments used to elucidate the mechanisms of action of 8-hydroxyquinoline derivatives.

Cell Viability Assessment (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cultured cells.

-

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

8-hydroxyquinoline derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the 8-hydroxyquinoline derivative for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) and an untreated control.

-

After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[14]

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

Detection of Intracellular Reactive Oxygen Species (ROS)

This assay utilizes a fluorescent probe to measure the generation of ROS within cells.

-

Materials:

-

Cell line of interest

-

8-hydroxyquinoline derivative

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Phosphate-buffered saline (PBS)

-

Black 96-well microplates

-

-

Procedure:

-

Seed cells in a black 96-well plate and allow them to adhere.

-

Wash the cells with PBS and then load them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.[15]

-

Wash the cells again with PBS to remove the excess probe.

-

Treat the cells with the 8-hydroxyquinoline derivative in the presence or absence of a metal ion (e.g., CuCl₂).

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at different time points using a fluorescence microplate reader.[15]

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

-

Materials:

-

Cell line of interest

-

8-hydroxyquinoline derivative

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with the 8-hydroxyquinoline derivative for the desired time.

-

Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[16][17]

-

Incubate the cells in the dark for 15 minutes at room temperature.[18]

-

Analyze the stained cells by flow cytometry within one hour.[18] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

-

In Vitro Proteasome Inhibition Assay

This assay measures the chymotrypsin-like activity of the 20S or 26S proteasome.

-

Materials:

-

Purified 20S or 26S proteasome or cell lysate

-

8-hydroxyquinoline derivative

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

-

Assay buffer

-

Proteasome inhibitor (e.g., MG-132) as a positive control

-

Black 96-well microplate

-

-

Procedure:

-

In a black 96-well plate, add the assay buffer, the 8-hydroxyquinoline derivative at various concentrations, and the proteasome preparation.

-

Add the fluorogenic substrate to initiate the reaction.[19]

-

Incubate at 37°C and monitor the increase in fluorescence (excitation ~350 nm, emission ~440 nm) over time using a fluorescence plate reader.[19]

-

The rate of fluorescence increase is proportional to the proteasome activity. Calculate the percentage of inhibition relative to the untreated control.

-

Conclusion

The 8-hydroxyquinoline scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities. The core mechanism of action, rooted in metal chelation and ionophoric activity, provides a powerful platform for disrupting cellular homeostasis in pathological states. The ability to induce oxidative stress, inhibit key enzymes like the proteasome, and modulate metal-dependent signaling pathways underscores the therapeutic potential of these compounds in oncology, neurodegenerative diseases, and infectious diseases. This guide has provided a comprehensive overview of these mechanisms, supported by quantitative data and detailed experimental protocols, to empower researchers to further explore and exploit the chameleonic chemistry of 8-hydroxyquinoline for the development of next-generation therapeutics.

References

- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Anticancer activity of the antibiotic clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. researchgate.net [researchgate.net]

- 6. Oxidative stress induced by copper and iron complexes with 8-hydroxyquinoline derivatives causes paraptotic death of HeLa cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tris(8-Hydroxyquinoline)iron induces apoptotic cell death via oxidative stress and by activating death receptor signaling pathway in human head and neck carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Novel 8-hydroxylquinoline analogs induce copper-dependent proteasome inhibition and cell death in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and anticancer mechanisms of zinc(ii)-8-hydroxyquinoline complexes with 1,10-phenanthroline ancillary ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PBT2 acts through a different mechanism of action than other 8-hydroxyquinolines: an X-ray fluorescence imaging study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bio-protocol.org [bio-protocol.org]

- 18. Apoptosis Protocols | USF Health [health.usf.edu]

- 19. resources.novusbio.com [resources.novusbio.com]

Whitepaper: The Discovery and Synthesis of Novel 8-Hydroxyquinoline Compounds: A Technical Guide for Drug Development

Abstract

The 8-hydroxyquinoline (8-HQ) scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the foundation of numerous compounds with a vast spectrum of biological activities.[1][2] Its unique ability to chelate essential metal ions, coupled with a planar, lipophilic structure that facilitates cell permeability, makes it an attractive starting point for the development of novel therapeutics.[3][4] This guide provides an in-depth exploration of the strategies behind the discovery and synthesis of new 8-HQ derivatives. We will move beyond simple procedural descriptions to dissect the causal logic behind synthetic choices, elucidate structure-activity relationships (SAR), and provide validated, step-by-step protocols for researchers in the field. The narrative is grounded in recent scientific literature, offering a blend of established principles and modern innovations for professionals dedicated to advancing therapeutic design.

The 8-Hydroxyquinoline Core: A Privileged Scaffold

8-Hydroxyquinoline, a simple bicyclic compound composed of a pyridine ring fused to a phenol, possesses chemical properties that make it exceptionally versatile for drug design.[2][5] The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, while the adjacent hydroxyl group at position 8 serves as a hydrogen bond donor. This specific arrangement is the key to its most defining characteristic: the ability to act as a potent, bidentate chelating agent for a wide range of divalent and trivalent metal ions, including Cu²⁺, Zn²⁺, and Fe³⁺.[2]

This metal chelation is not merely a chemical curiosity; it is central to the biological activity of many 8-HQ derivatives.[3] Imbalances in metal ion homeostasis are implicated in numerous pathologies, from neurodegenerative diseases like Alzheimer's to the proliferation of cancer cells and microbial infections.[3][4] By sequestering or redistributing these metal ions, 8-HQ compounds can disrupt critical enzymatic processes in pathogenic cells, inhibit tumor growth, and mitigate oxidative stress, making them powerful agents against cancer, bacteria, fungi, and viruses.[2][6][7]

Rational Discovery: A Workflow for Novel 8-HQ Agents

The development of novel 8-HQ compounds is an iterative process that marries synthetic chemistry with biological screening. The goal is to systematically modify the 8-HQ core to enhance potency against a specific target while minimizing off-target toxicity. This workflow is a self-validating system where each step informs the next.

References

- 1. Synthesis of 8‐Hydroxy Quinoline Derivatives: A Revolutionary Target in Medicinal Chemistry (2020–2025) | Semantic Scholar [semanticscholar.org]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unlocking the Potential of 8-Hydroxyquinoline Derivatives: A Technical Guide to Theoretical Studies and DFT Calculations

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 8-hydroxyquinoline (8-HQ) scaffold is a "privileged structure" in medicinal chemistry and materials science, renowned for its versatile biological activities and unique physicochemical properties.[1][2] Its derivatives have shown significant promise as anticancer, antimicrobial, antiviral, and neuroprotective agents, as well as functional materials for organic light-emitting diodes (OLEDs) and chemosensors.[2][3][4] The remarkable potential of these compounds stems from their ability to chelate metal ions, a property that is intimately linked to their electronic structure and reactivity.[4][5] This technical guide provides an in-depth exploration of how theoretical studies, with a strong focus on Density Functional Theory (DFT) calculations, can be leveraged to understand, predict, and optimize the properties of 8-hydroxyquinoline derivatives for various applications. We will delve into the core principles, practical methodologies, and advanced analyses that empower researchers to rationally design novel 8-HQ derivatives with enhanced efficacy and desired characteristics.

The Foundational Role of Theoretical Chemistry in 8-Hydroxyquinoline Research

Experimental synthesis and testing are indispensable in drug discovery and materials science. However, a purely empirical approach can be time-consuming and resource-intensive. Theoretical and computational chemistry, particularly DFT, offers a powerful synergistic approach, enabling researchers to:

-

Elucidate Structure-Activity Relationships (SAR): By calculating various molecular descriptors, we can build robust models that correlate the structural features of 8-HQ derivatives with their biological activity or material properties. This understanding is crucial for designing more potent and selective compounds.[6]

-

Predict Molecular Properties: A wide range of properties, including electronic structure, spectroscopic signatures (IR, Raman, UV-Vis), reactivity, and non-linear optical (NLO) properties, can be accurately predicted before a molecule is ever synthesized.[7][8][9][10]

-

Investigate Reaction Mechanisms: DFT can be used to map out the potential energy surfaces of chemical reactions, providing invaluable insights into reaction pathways, transition states, and the feasibility of synthetic routes.

-

Simulate Molecular Interactions: Understanding how 8-HQ derivatives interact with biological targets (e.g., proteins, DNA) or metal surfaces is key to their function.[11][12][13] Molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations, often parameterized with DFT data, can provide atomic-level details of these interactions.

This guide will focus on the practical application of DFT to achieve these goals.

Core Principles of DFT in the Context of 8-Hydroxyquinoline Derivatives

Density Functional Theory is a quantum mechanical method that has revolutionized computational chemistry due to its favorable balance of accuracy and computational cost.[7] The central tenet of DFT is that the ground-state energy and all other ground-state properties of a many-electron system are a functional of the electron density. This is a significant simplification compared to traditional wave function-based methods.

For 8-hydroxyquinoline derivatives, the choice of DFT methodology is critical for obtaining reliable results. The key components of a DFT calculation are:

-

The Exchange-Correlation Functional: This is the heart of DFT and approximates the complex quantum mechanical interactions between electrons. The choice of functional depends on the properties being investigated.

-

Hybrid Functionals (e.g., B3LYP, PBE0): These functionals mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional. B3LYP is a widely used and well-benchmarked functional for general-purpose calculations on organic molecules, including geometry optimization and vibrational frequency calculations.[14][15]

-

Range-Separated Functionals (e.g., CAM-B3LYP, ωB97XD): These are particularly well-suited for describing charge-transfer excitations and non-covalent interactions, which are important for studying the photophysical properties and intermolecular interactions of 8-HQ derivatives.[16]

-

Meta-GGA Functionals (e.g., M06-2X): These functionals often provide improved accuracy for non-covalent interactions and thermochemistry.[17]

-

-

The Basis Set: A basis set is a set of mathematical functions used to represent the molecular orbitals. The size and flexibility of the basis set influence the accuracy of the calculation.

-

Pople-style Basis Sets (e.g., 6-31G, 6-311++G(d,p)):* These are commonly used for organic molecules. The addition of polarization functions (e.g., * or (d,p)) allows for more flexibility in describing bonding, while diffuse functions (e.g., + or ++) are important for describing anions and weak interactions.[5]

-

Dunning's Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): These are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy calculations.

-

Effective Core Potentials (e.g., LANL2DZ): For calculations involving metal complexes of 8-hydroxyquinoline, effective core potentials are used to describe the core electrons of the metal atom, reducing the computational cost while maintaining accuracy for the valence electrons.[5]

-

The judicious selection of a functional and basis set is a self-validating system; the results should be checked for convergence with respect to the level of theory and compared with available experimental data whenever possible.

A Step-by-Step Computational Workflow for Characterizing 8-Hydroxyquinoline Derivatives

This section outlines a typical workflow for the theoretical characterization of a novel 8-hydroxyquinoline derivative.

Molecular Geometry Optimization

The first and most crucial step is to determine the most stable 3D structure of the molecule.

Protocol:

-

Initial Structure Generation: Draw the 2D structure of the 8-HQ derivative in a molecular editor and generate an initial 3D conformation.

-

DFT Optimization: Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*). This process iteratively adjusts the atomic coordinates to find the minimum energy structure on the potential energy surface.

-

Frequency Calculation: After optimization, a frequency calculation must be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum. The frequency calculation also provides the zero-point vibrational energy and thermodynamic properties (enthalpy and Gibbs free energy).

Caption: Workflow for Molecular Geometry Optimization.

Electronic Structure and Reactivity Analysis

Once the optimized geometry is obtained, a wealth of information about the electronic properties and reactivity can be extracted.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic behavior of a molecule.

-

HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.

-

LUMO: Represents the ability to accept an electron. A lower LUMO energy suggests a better electron acceptor.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.[14][18]

-

-

Molecular Electrostatic Potential (MEP): The MEP map is a color-coded representation of the electrostatic potential on the electron density surface. It is an invaluable tool for identifying the electrophilic and nucleophilic sites in a molecule, which is crucial for understanding intermolecular interactions and predicting reaction sites.[11]

-

Global Reactivity Descriptors: Conceptual DFT provides a set of descriptors that quantify the reactivity of a molecule. These are typically calculated from the HOMO and LUMO energies.

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the electrophilic character. |

Spectroscopic Characterization

DFT can accurately predict various spectroscopic properties, which is essential for validating experimental data and interpreting spectra.

-

Vibrational Spectroscopy (IR and Raman): The frequencies and intensities of vibrational modes can be calculated and compared with experimental FT-IR and FT-Raman spectra. This allows for a detailed assignment of the spectral bands to specific molecular vibrations.[7][14][15]

-

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is the method of choice for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. This is crucial for understanding the photophysical properties of 8-HQ derivatives, especially for applications in OLEDs and sensors.[14][19]

Advanced Analyses

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure in terms of localized orbitals. It is particularly useful for quantifying charge transfer, hyperconjugative interactions, and delocalization within the molecule.[7][14]

-

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis examines the topology of the electron density to characterize the nature of chemical bonds (e.g., covalent vs. ionic) and identify non-covalent interactions like hydrogen bonds.[14]

Applications in Drug Discovery and Materials Science

Rational Design of Anticancer and Antimicrobial Agents

The biological activity of many 8-hydroxyquinoline derivatives is linked to their ability to chelate metal ions that are essential for the function of certain enzymes in cancer cells or pathogens.[6][20][21]

Workflow for Molecular Docking:

Caption: Molecular Docking Workflow.

DFT calculations can be used to:

-

Optimize the geometry of the 8-HQ derivative for use as a ligand in molecular docking simulations.

-

Calculate the partial atomic charges to improve the accuracy of the docking scoring functions.

-

Analyze the electronic properties of the ligand to understand its ability to interact with the active site of the target protein. For instance, MEP maps can guide the prediction of hydrogen bonding interactions.[7][11]

Development of Novel Materials with Enhanced Non-Linear Optical (NLO) Properties

8-Hydroxyquinoline derivatives with large dipole moments and hyperpolarizabilities are promising candidates for NLO materials.[8][9][22] DFT is the primary tool for the in-silico screening of such materials.

Key NLO Properties Calculated with DFT:

-

Dipole Moment (μ): A measure of the charge separation in a molecule.

-

Polarizability (α): The ease with which the electron cloud can be distorted by an external electric field.

-

First Hyperpolarizability (β): The second-order response to an electric field, which is responsible for second-harmonic generation.

-

Second Hyperpolarizability (γ): The third-order response, related to third-harmonic generation.

By systematically modifying the structure of the 8-hydroxyquinoline core with electron-donating and electron-accepting groups, DFT can be used to predict which derivatives will exhibit the largest NLO response.[7][8][9]

Conclusion and Future Perspectives

Theoretical studies and DFT calculations have become an indispensable tool in the exploration and development of 8-hydroxyquinoline derivatives. This guide has provided a comprehensive overview of the fundamental principles, practical workflows, and diverse applications of these computational methods. By integrating DFT calculations with experimental research, scientists can accelerate the discovery and design of novel 8-HQ derivatives with tailored properties for a wide range of applications, from next-generation therapeutics to advanced optical materials.

The continued development of more accurate and efficient DFT functionals, coupled with the increasing availability of high-performance computing resources, will undoubtedly further enhance the predictive power of these methods. Future research will likely see a greater emphasis on multi-scale modeling, combining DFT with molecular dynamics and other simulation techniques to bridge the gap between molecular properties and macroscopic behavior.

References

- 1. researchgate.net [researchgate.net]

- 2. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rroij.com [rroij.com]

- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. DFT studies of the bonding mechanism of 8-hydroxyquinoline and derivatives on the (111) aluminum surface - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Performance of DFT functionals for calculating the second-order nonlinear optical properties of dipolar merocyanines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03961K [pubs.rsc.org]

- 20. The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Physicochemical Properties and Applications of 5-(Ethoxymethyl)quinolin-8-ol